[3-(4-Fluorophenyl)phenyl]methylaminehcl
Description
[3-(4-Fluorophenyl)phenyl]methylamine HCl (CAS: 1195901-44-0) is a fluorinated benzylamine derivative with a molecular weight of 237.70 g/mol and a purity of 95% . Its structure features a benzylamine core substituted with a biphenyl group where one phenyl ring is para-fluorinated. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOVJWOSPPYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592106 | |
| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195901-44-0 | |
| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylmethylamines.
Scientific Research Applications
[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine (CAS: 215519-35-0)
- Structure : Contains an oxadiazole heterocycle instead of a benzylamine backbone. The 4-fluorophenyl group is directly attached to the oxadiazole ring.
- Molecular Weight : 193.18 g/mol .
- Key Differences: The oxadiazole core increases polarity and hydrogen-bonding capacity compared to the benzylamine structure. This compound is studied for insecticidal and nanotechnology applications due to its heterocyclic rigidity .
3-Fluoro-4-methylbenzylamine (CAS: 261951-67-1)
- Structure: A mono-fluorinated benzylamine with a methyl substituent on the phenyl ring.
- Molecular Weight : 153.19 g/mol .
- Key Differences : The absence of a second phenyl ring reduces steric bulk, enhancing membrane permeability. The methyl group increases lipophilicity (logP ~2.1) compared to the biphenyl system in [3-(4-Fluorophenyl)phenyl]methylamine HCl (estimated logP ~3.5) .
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Structure : Features dual fluorine substituents and a chloro group, with a methylamine side chain.
- Molecular Weight : 283.70 g/mol .
- The methylamine group introduces steric constraints absent in [3-(4-Fluorophenyl)phenyl]methylamine HCl .
Physicochemical Properties
Notes:
Receptor Binding
- No direct receptor data is available, but analogues show affinity for monoamine transporters .
- 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine : Oxadiazole derivatives exhibit insecticidal activity via GABA receptor modulation .
- 3-Fluoro-4-methylbenzylamine : Simpler benzylamines are precursors to antidepressants (e.g., fluoxetine analogues) but lack the biphenyl moiety for enhanced receptor specificity .
Antiproliferative Activity
- Phenylethylamine hydrochlorides (e.g., ) demonstrate inhibition of cancer cell lines (IC50: 10–50 μM) via DNA intercalation or enzyme inhibition. The biphenyl system in [3-(4-Fluorophenyl)phenyl]methylamine HCl may enhance such activity due to increased planar surface area .
Biological Activity
[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride, with the CAS number 1195901-44-0, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride
- Molecular Formula : C13H14ClF
- Molecular Weight : 235.71 g/mol
The specific mechanism of action for [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride is not extensively documented in the literature. However, compounds with similar structures often interact with neurotransmitter systems or exhibit effects on cellular signaling pathways. The presence of the fluorophenyl group suggests potential interactions with various receptors, possibly influencing dopaminergic or serotonergic pathways.
Antiproliferative Effects
Research indicates that compounds structurally related to [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may exhibit antiproliferative properties. For instance, studies on phenyl derivatives have shown activity against various cancer cell lines, suggesting that this compound could similarly affect cell growth and proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast cancer) | 10-20 | Moderate inhibition |
| HT-29 (Colon cancer) | 5-15 | Significant inhibition |
| M21 (Melanoma) | 15-25 | Weak to moderate inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Neuropharmacological Activity
Given its amine structure, [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may also possess neuropharmacological properties. Compounds with similar amine functionalities have been studied for their effects on mood and cognition, potentially indicating antidepressant or anxiolytic activities.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating phenyl-substituted amines demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in determining biological activity .
- Neurotransmitter Interaction : Research on related compounds has shown that they can modulate neurotransmitter levels in the brain. This suggests potential applications in treating neurological disorders.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl groups can enhance or diminish biological activity. This emphasizes the need for further exploration of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride's structure to optimize its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
